2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone
Descripción
This compound features a pyrazole core substituted with a 3-phenyl-1,2,4-oxadiazole moiety and a 4-(4-fluorophenyl)piperazine group linked via an ethanone bridge. The oxadiazole ring is known for enhancing metabolic stability and binding affinity in drug candidates, while the fluorophenyl-piperazine moiety may contribute to receptor selectivity and pharmacokinetic properties . Synthetic routes for analogous compounds involve coupling bromo-ethanone intermediates with heterocyclic thiols or amines under basic conditions, as seen in related piperazine-pyrazole hybrids .
Propiedades
IUPAC Name |
2-[5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN8O2/c1-27-23-20(24-28-22(30-35-24)16-5-3-2-4-6-16)21(26)33(29-23)15-19(34)32-13-11-31(12-14-32)18-9-7-17(25)8-10-18/h2-10H,11-15,26H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAHFZMMZLEVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3)N)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The compound’s structural motifs are shared with several pharmacologically active molecules:
Key Observations :
- Oxadiazole vs. Thiadiazole : The target compound’s 1,2,4-oxadiazole group (as in BI 665915) confers stronger FLAP binding compared to thiadiazole derivatives (e.g., ), likely due to improved electronic interactions and metabolic stability .
- Piperazine Substituents: The 4-fluorophenyl-piperazine group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs (e.g., BI 665915’s dimethylacetamide group) .
- Pyrazole Core Modifications: Substitution at the pyrazole 3-position (methylamino in the target compound vs. allyl or benzothiazole in others) influences solubility and target selectivity .
Pharmacokinetic and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
